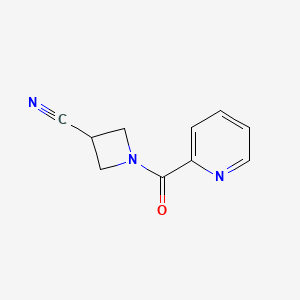

1-(pyridine-2-carbonyl)azetidine-3-carbonitrile

Description

Propriétés

IUPAC Name |

1-(pyridine-2-carbonyl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-5-8-6-13(7-8)10(14)9-3-1-2-4-12-9/h1-4,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCJUFBTLATZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridine-2-carbonyl)azetidine-3-carbonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyridine-2-carbonyl group. One common method involves the cyclization of a suitable precursor containing both the nitrile and amine functionalities. For example, the reaction of a nitrile with an amine in the presence of a base can lead to the formation of the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Pyridine-2-carbonyl)azetidine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Applications De Recherche Scientifique

1-(Pyridine-2-carbonyl)azetidine-3-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

Medicine: Its potential biological activity could lead to the development of new therapeutic agents.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mécanisme D'action

The mechanism of action of 1-(pyridine-2-carbonyl)azetidine-3-carbonitrile involves its interaction with molecular targets in biological systems. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Compound 21 (1-[6-([2-[(3S,4R)-3-Fluoro-4-hydroxy-3-methylpiperidin-1-yl]pyrimidin-4-yl]amino)-4-(propan-2-yl)-2,7-naphthyridin-1-yl]azetidine-3-carbonitrile)

- Structural Differences : Replaces the pyridine-2-carbonyl group with a 2,7-naphthyridine core substituted with a fluorinated piperidine moiety.

- Functional Impact : The naphthyridine system enhances π-π stacking interactions in kinase binding pockets, while the fluorine atom improves metabolic stability. LC-MS data (m/z 477 [M+1]) indicates a higher molecular weight compared to the target compound .

- Synthesis : Utilizes BrettPhos Pd G3 catalyst under microwave irradiation (130°C, 2 hours), demonstrating advanced catalytic methods .

Compound 12 ((S)-1-(5-Chloro-4-((2-cyclopropyl-3,3-difluorohexahydroquinolin-10-yl)amino)pyrimidin-2-yl)azetidine-3-carbonitrile)

- Structural Differences: Incorporates a tricyclic quinolinone scaffold with cyclopropyl and difluoro substituents.

- Functional Impact: The difluoro group enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration. The quinolinone core provides a planar structure for intercalation with DNA or enzyme active sites .

- Synthesis : Achieved via SNAr reaction at 80°C, emphasizing temperature-dependent regioselectivity .

Compound 92 (1-(4-(2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoyl)azetidine-3-carbonitrile)

- Structural Differences : Features a benzimidazole-piperidine pharmacophore linked via a benzoyl group.

- Functional Impact : The benzimidazole moiety enhances affinity for parasitic targets (e.g., malaria-associated enzymes), as evidenced by its repositioning for antiparasitic activity. Melting point (198–200°C) suggests high crystalline stability .

- Synthesis : Yield of 79% highlights efficient coupling under mild conditions .

BK70967 (3-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile)

- Structural Differences : Replaces the azetidine ring with pyrrolidine and introduces a pyrazine-2-carbonitrile group.

- Functional Impact: The pyrazine-nitrogen atoms improve solubility, while the ether linkage reduces steric hindrance.

Key Trends and Challenges

Bioactivity Modulation :

- Electron-withdrawing groups (e.g., nitrile in the target compound) enhance binding to catalytic lysines in kinases .

- Bulky substituents (e.g., naphthyridine in Compound 21) improve selectivity but may reduce solubility .

Synthetic Challenges :

- Microwave-assisted synthesis (Compound 21) reduces reaction time but requires specialized equipment .

- Low yields in SNAr reactions (e.g., Compound 12) highlight sensitivity to steric effects .

Hydrogen Bonding and Crystallinity :

- The nitrile group participates in hydrogen-bonding networks, influencing crystal packing and stability (melting point data in Compound 92) .

Activité Biologique

1-(Pyridine-2-carbonyl)azetidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-(Pyridine-2-carbonyl)azetidine-3-carbonitrile features a pyridine ring attached to an azetidine structure, with a carbonitrile functional group. Its chemical formula is C₉H₈N₄O, and it has a molecular weight of 176.19 g/mol. The compound's unique structure suggests potential interactions with biological targets.

The biological activity of 1-(pyridine-2-carbonyl)azetidine-3-carbonitrile can be attributed to its ability to interact with various biological pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

- Receptor Modulation : It might interact with cellular receptors, affecting signal transduction pathways that regulate various physiological functions.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1-(Pyridine-2-carbonyl)azetidine-3-carbonitrile | TBD | TBD |

| 2-(methyldithio)pyridine-3-carbonitrile | 0.5 - 64 | A. baumannii, E. coli, S. aureus |

Anticancer Activity

The compound's potential anticancer effects have been explored in vitro. For example, azetidine derivatives have shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of various pyridine derivatives against common pathogens. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics, suggesting that 1-(pyridine-2-carbonyl)azetidine-3-carbonitrile may possess similar properties.

- Anticancer Evaluation : In a recent investigation, azetidine-based compounds were tested for their cytotoxic effects on cancer cell lines. The findings revealed that modifications on the azetidine ring could enhance activity against specific cancer types, indicating the potential for structural optimization.

Q & A

Q. What are the common synthetic routes for 1-(pyridine-2-carbonyl)azetidine-3-carbonitrile?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Formation of the azetidine ring : Cyclization reactions using nitrile-containing precursors under basic or acidic conditions.

- Pyridine-carbonyl coupling : Amide bond formation between azetidine-3-carbonitrile and pyridine-2-carboxylic acid derivatives, often mediated by coupling agents like EDCl/HOBt or DCC .

- Purification : Recrystallization or column chromatography to isolate the product. Reaction parameters (solvent polarity, temperature) significantly influence yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR confirm the azetidine ring structure and pyridine-carbonyl connectivity.

- FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) validate functional groups.

- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .

Q. How is crystallographic data analyzed to resolve the molecular structure?

- X-ray diffraction : Programs like SHELX (for refinement) and ORTEP-3 (for graphical representation) are standard.

- Hydrogen bonding analysis : Tools like graph-set notation (from Etter’s formalism) identify intermolecular interactions critical for crystal packing .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for high-yield synthesis?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions.

- Temperature sensitivity : Excessive heat can degrade the azetidine ring; controlled reflux (60–80°C) is optimal.

- Catalyst selection : Palladium catalysts improve coupling efficiency but require inert atmospheres .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

- Cross-validation : Compare NMR-derived torsion angles with X-ray data to detect conformational flexibility.

- DFT calculations : Computational modeling (e.g., Gaussian) reconciles discrepancies in bond lengths or angles .

Q. What strategies are used to predict biological activity given limited experimental data?

- In silico docking : Tools like AutoDock Vina simulate interactions with targets (e.g., enzymes, receptors) using the compound’s 3D structure.

- Pharmacophore modeling : Identify key motifs (e.g., nitrile, pyridine) shared with bioactive analogs (e.g., kinase inhibitors) .

Q. How do hydrogen-bonding patterns influence supramolecular assembly?

- Graph-set analysis : Classify motifs (e.g., rings) to predict crystal packing and stability.

- Solvent participation : Protic solvents (e.g., methanol) may compete for hydrogen bonds, altering nucleation kinetics .

Methodological Considerations

Q. What protocols mitigate azetidine ring instability during synthesis?

- Low-temperature reactions : Perform coupling steps at 0–4°C to prevent ring-opening.

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the azetidine nitrogen during acidic/basic steps .

Q. How are reaction intermediates monitored in real time?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.